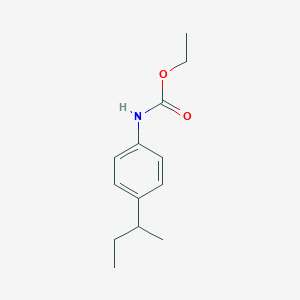

ethyl (4-sec-butylphenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (4-sec-butylphenyl)carbamate is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 221.141578849 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antineoplastic and Anesthetic Uses

Ethyl carbamate was historically utilized as an antineoplastic agent for treating multiple myeloma and other cancers. However, its use was discontinued after it was found to be carcinogenic. In Japan, from 1950 to 1975, it was administered as a co-solvent for analgesics in post-operative care, with significant exposure levels raising concerns about long-term cancer risks in patients .

Currently, ethyl carbamate is primarily used in veterinary medicine as an anesthetic. It is favored for its long duration of action, with studies showing that adult rats can remain anesthetized for up to 24 hours post-administration. This property is beneficial for various animal research applications .

Carcinogenicity and Regulatory Status

The International Agency for Research on Cancer (IARC) classified ethyl carbamate as a Group 2A carcinogen in 2007, indicating that it is possibly carcinogenic to humans based on sufficient evidence from animal studies . This classification has led to strict regulations surrounding its use in pharmaceuticals.

Chemical Intermediate

Ethyl carbamate has been employed as a chemical intermediate in the production of various compounds, including amino resins used in textile treatments for creating permanent-press fabrics. It also serves as a solvent and intermediary in the manufacture of pesticides and cosmetics .

Food Industry

Despite its toxicological concerns, ethyl carbamate has been detected in fermented foods and alcoholic beverages, where it can form during fermentation processes. Regulatory bodies monitor its levels due to potential health risks associated with consumption .

Environmental Applications

Recent research has highlighted the potential for using enzymes that degrade carbamates in bioremediation efforts. Studies have isolated enzymes capable of breaking down ethyl carbamate and related compounds, suggesting a pathway for environmental cleanup of contaminated sites .

Case Studies

Propriétés

IUPAC Name |

ethyl N-(4-butan-2-ylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-10(3)11-6-8-12(9-7-11)14-13(15)16-5-2/h6-10H,4-5H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWVUSOLYGNTKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.